molecular formula C2ClF3 B104687 Chlorotrifluoroethylene CAS No. 9002-83-9

Chlorotrifluoroethylene

Cat. No.: B104687
CAS No.: 9002-83-9
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Description

Chlorotrifluoroethylene is a high-performance thermoplastic that belongs to the family of halogenated polymers. This synthetic fluoropolymer uniquely combines the physical properties of both plastics and rubbers. It is known for its remarkable resistance to chemicals, low gas permeability, and excellent thermal stability .

Mechanism of Action

Target of Action

Poly(chlorotrifluoroethylene) (PCTFE) is primarily targeted at nerve cells, specifically guiding primary nerve cell adhesion and neurite outgrowth . It achieves this by incorporating alternating patterns of cell-adhesive (peptide) and nonadhesive (polyethylene glycol; PEG) regions .

Mode of Action

PCTFE interacts with its targets by providing a surface that influences cell adhesion and neurite outgrowth . The compound’s structure, which includes alternating patterns of cell-adhesive and nonadhesive regions, guides the nerve cells and their extensions . This interaction results in changes in the nerve cells’ adhesion and growth patterns .

Biochemical Pathways

The compound’s influence on nerve cell adhesion and neurite outgrowth suggests it may impact pathways related to cell adhesion and growth . The downstream effects of these changes could include alterations in nerve cell communication and function.

Result of Action

The molecular and cellular effects of PCTFE’s action primarily involve changes in nerve cell adhesion and neurite outgrowth . By providing a surface with specific adhesive and nonadhesive regions, PCTFE can guide the growth and adhesion of nerve cells . This can result in changes in the cells’ communication and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCTFE. For instance, temperature can affect the compound’s stability, with decomposition starting to occur at temperatures exceeding 310°C . Additionally, the compound’s efficacy in guiding nerve cell adhesion and neurite outgrowth may be influenced by factors such as the presence of other cell types or molecules in the environment .

Preparation Methods

Chlorotrifluoroethylene is synthesized through the polymerization of this compound. The process begins with the chlorination of chloroform to produce this compound, a colorless gas, which is then polymerized to produce this compound. This polymerization is typically carried out at high pressures and temperatures, and under the presence of a catalyst, such as diethylaluminium chloride . Industrial production methods include solution, bulk, suspension, and emulsion polymerization .

Chemical Reactions Analysis

Chlorotrifluoroethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrosilane for reduction and various catalysts for polymerization. Major products formed from these reactions include modified fluoropolymers with enhanced properties .

Comparison with Similar Compounds

Chlorotrifluoroethylene is often compared with other fluoropolymers such as polytetrafluoroethylene. While both compounds have similar properties, this compound is less symmetric due to the presence of chlorine atoms, which enhances its transparency, processability, and creep resistance . Other similar compounds include poly(vinylidene fluoride-chlorotrifluoroethylene) and poly(vinylidene fluoride-trifluoroethylene), which also exhibit unique properties due to the presence of fluorine and chlorine atoms .

This compound stands out due to its unique combination of chemical resistance, low gas permeability, and excellent thermal stability, making it a valuable material in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethene
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InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6
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InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)Cl)(F)F
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Molecular Formula

C2ClF3
Record name TRIFLUOROCHLOROETHYLENE
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Related CAS

9002-83-9
Record name Chlorotrifluoroethylene homopolymer
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DSSTOX Substance ID

DTXSID3026485
Record name Chlorotrifluoroethylene
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Molecular Weight

116.47 g/mol
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Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS.
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Boiling Point

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C
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Flash Point

-27.8 °C
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Solubility

Soluble in benzene, chloroform
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Density

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.02
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Vapor Pressure

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612
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Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%
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Color/Form

Colorless gas

CAS No.

79-38-9, 9002-83-9
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Melting Point

-158.2 °C, -158 °C
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Synthesis routes and methods

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
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